CRBN Binding Affinity: Target Compound vs. Thalidomide and Lenalidomide
This compound's benzamide-succinimide scaffold is designed to mimic the natural CRBN degron with higher affinity than classical IMiDs. While specific IC₅₀ values for CAS 2034496-30-3 are not publicly disclosed, a structurally analogous benzamide-type CRBN ligand from the same series demonstrated an IC₅₀ of 0.45 µM, outperforming lenalidomide (IC₅₀ = 12.5 µM) by a factor of 28-fold in a TR-FRET CRBN binding assay [1]. This class-level inference suggests the target compound is optimized for stronger initial E3 ligase engagement.
| Evidence Dimension | CRBN binding affinity (IC₅₀) |
|---|---|
| Target Compound Data | Not directly available; belongs to a class with IC₅₀ values as low as 0.45 µM |
| Comparator Or Baseline | Lenalidomide (IC₅₀ = 12.5 µM) [1] |
| Quantified Difference | Class representatives show up to 28-fold higher affinity versus lenalidomide |
| Conditions | TR-FRET CRBN binding assay, human CRBN protein |
Why This Matters
Higher CRBN binding affinity is a critical selection criterion for PROTAC developers aiming to enhance degradation potency at lower target occupancy.
- [1] Steinebach, C., Sosič, I., Bricelj, A., et al. (2023). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry, 66(21), 14513–14543. View Source
